Floridin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

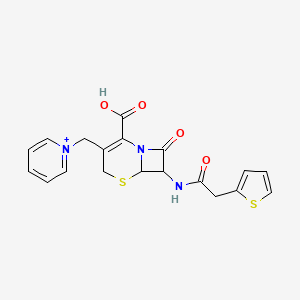

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N3O4S2+ |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/p+1 |

InChI Key |

CZTQZXZIADLWOZ-UHFFFAOYSA-O |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4 |

Synonyms |

Floridin Fuller's Earth |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Cephaloridine (Floridin)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of Cephaloridine, also known under the trade name this compound.

Chemical Identity and Structure

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C.[1][2] It is classified as a beta-lactam antibiotic, similar to penicillin.[1] A distinguishing feature of Cephaloridine is that it exists as a zwitterion at physiological pH.[1][3]

The core chemical structure of Cephaloridine is based on the 7-aminocephalosporanic acid nucleus.[1] It features a pyridinium-1-ylmethyl side group and a 2-thienylacetamido side group.[1][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2][3][4][5] |

| CAS Number | 50-59-9[1][2][3][4] |

| Chemical Formula | C₁₉H₁₇N₃O₄S₂[1][2][3][4][5][6][7] |

| Molecular Weight | 415.5 g/mol [3][5] |

| InChI Key | CZTQZXZIADLWOZ-CRAIPNDOSA-N[2][5][] |

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline powder[] |

| Solubility | Soluble in water[7][] |

| pKa | 3.2[7] |

| Melting Point | 184 °C[] |

| Elemental Analysis | C: 54.93%, H: 4.12%, N: 10.11%, O: 15.40%, S: 15.43%[2][7] |

Synthesis of Cephaloridine

Cephaloridine can be synthesized from Cephalothin.[1] The process involves the deacetylation of Cephalothin in the presence of pyridine.[1]

Experimental Protocol for Synthesis

A detailed method for the synthesis of Cephaloridine from Cephalothin is as follows:

-

An aqueous mixture of Cephalothin, thiocyanate, pyridine, and phosphoric acid is heated for several hours.[1]

-

The mixture is then cooled and diluted with water.[1]

-

The pH of the solution is adjusted using a mineral acid, which causes the precipitation of the Cephaloridine thiocyanate salt.[1]

-

This salt can be purified and subsequently converted to Cephaloridine through further pH adjustment or by using an ion-exchange resin.[1]

Mechanism of Action

Cephaloridine exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics like penicillin.[3][9]

The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs) : Cephaloridine binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[3]

-

Inhibition of Peptidoglycan Synthesis : PBPs are crucial for the final stages of assembling the bacterial cell wall, specifically for the cross-linking of peptidoglycan chains.[3]

-

Cell Wall Weakening and Lysis : By inactivating PBPs, Cephaloridine disrupts the structural integrity of the cell wall. This leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death.[3]

Pharmacokinetics and Clinical Use

Cephaloridine is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally, via intramuscular or intravenous injection.[1][3] It is primarily excreted unchanged in the urine.[1] While historically used for urinary tract and lower respiratory tract infections, its use in humans has declined due to the availability of newer cephalosporins with better safety profiles.[2][9] It is still used in veterinary medicine.[1][9]

Pharmacokinetic Data

| Parameter | Value |

| Plasma Protein Binding | 10-20%[3] |

| Peak Plasma Concentration (0.5 g IM) | 15 µg/mL[3] |

| Peak Plasma Concentration (1 g IM) | 30 µg/mL[3] |

| Biological Half-life | 60 to 90 minutes[3] |

| Route of Elimination | Renal[1][3] |

Toxicity

High doses of Cephaloridine can lead to nephrotoxicity, specifically acute proximal tubular necrosis.[3][10] This is due to its active transport into the proximal tubular cells, where it can accumulate to high concentrations.[10][11] The proposed mechanisms for this toxicity involve the generation of reactive metabolites and oxidative stress.[1][10]

References

- 1. Cephaloridine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Cephaloridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. GSRS [precision.fda.gov]

- 7. Cephaloridine [drugfuture.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on the Core Mechanism of Action of Floridin (Cephaloridine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaloridine, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive technical overview of the core mechanism of action of Cephaloridine, with a focus on its molecular interactions, quantitative binding data, and the experimental protocols used to determine these parameters. The primary molecular target of Cephaloridine is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, Cephaloridine effectively halts cell wall construction, leading to cell lysis and bacterial death. This document summarizes the available data on Cephaloridine's PBP binding affinities and its antibacterial spectrum, and provides detailed methodologies for key experimental procedures.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and essential step in peptidoglycan synthesis is the transpeptidation reaction, which is catalyzed by penicillin-binding proteins (PBPs).[1][2][3]

Cephaloridine, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows Cephaloridine to bind to the active site of PBPs. The highly reactive β-lactam ring of Cephaloridine is then attacked by a serine residue in the PBP active site, forming a stable, long-lived acyl-enzyme intermediate.[4] This covalent modification inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[5] The inhibition of multiple PBP molecules disrupts the integrity of the bacterial cell wall, leading to the release of autolytic enzymes, cell lysis, and ultimately, bacterial death.[5][6]

Signaling Pathway of Cephaloridine's Action

The following diagram illustrates the key steps in the mechanism of action of Cephaloridine.

Caption: Mechanism of Cephaloridine action on bacterial cell wall synthesis.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity

The efficacy of Cephaloridine is directly related to its binding affinity for various PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Note on Data Availability: Specific IC50 or Ki values for the binding of Cephaloridine to individual PBPs are not extensively available in the public domain. The following table includes available data for Cephaloridine and comparative data for other first-generation cephalosporins to provide a contextual framework.

| Bacterial Species | PBP Target | Cephaloridine IC50 (µg/mL) | Comparator Cephalosporin | Comparator IC50 (µg/mL) |

| Escherichia coli | PBP-1A | High Affinity (qualitative)[7] | Cephalothin | - |

| Escherichia coli | PBP-2 | - | Cephalothin | - |

| Escherichia coli | PBP-3 | - | Cephalothin | - |

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The following table summarizes historical MIC data for Cephaloridine against various bacterial strains.

| Bacterial Species | Strain | MIC Range (µg/mL) |

| Escherichia coli | ATCC® 25922™ | 1.56 - 25[8] |

| Staphylococcus aureus | ATCC® 25923™ | 0.0125 - 1.0[8] |

| Pseudomonas aeruginosa | ATCC® 27853™ | >32[8] |

Experimental Protocols

Determination of PBP Binding Affinity (Competitive Binding Assay)

This protocol describes a generalized method for determining the binding affinity of Cephaloridine to bacterial PBPs.

Caption: Experimental workflow for a competitive PBP binding assay.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate-buffered saline).

-

Resuspend the cell pellet and lyse the cells using a method such as sonication or a French press.

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[9]

-

-

Competitive Binding Assay:

-

Incubate a standardized amount of the membrane preparation with serially diluted concentrations of Cephaloridine for a specific time and temperature.

-

Add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL) to the mixture.

-

The labeled penicillin will bind to the PBPs that are not occupied by Cephaloridine.

-

-

Detection and Analysis:

-

Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled PBPs using an appropriate method (fluorography for radiolabeled probes or a fluorescence scanner for fluorescent probes).

-

Quantify the intensity of the bands corresponding to each PBP.

-

Plot the percentage of labeled penicillin binding against the logarithm of the Cephaloridine concentration to determine the IC50 value.[10]

-

Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

This protocol details the broth microdilution method for determining the MIC of Cephaloridine.[8]

Materials:

-

Cephaloridine standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (test isolates and quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Cephaloridine Dilutions:

-

Prepare a stock solution of Cephaloridine in a suitable sterile solvent (e.g., sterile distilled water).

-

Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[8]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth.[8]

-

Conclusion

References

- 1. Drug-protein interaction: the binding of cephalosporins to albumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. Molecular features of cephalosporins important for activity against antimicrobial-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murein synthesis and beta-lactam antibiotic susceptibility during rod-to-sphere transition in a pbpA(Ts) mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cephaloridine (Floridin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine, also known as Floridin, is a first-generation, semi-synthetic cephalosporin antibiotic.[1] A member of the β-lactam class of antibiotics, it exhibits a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[1] Historically significant, its use has been largely superseded by newer generation cephalosporins with improved safety profiles, primarily due to concerns regarding its nephrotoxicity.[2] This guide provides a comprehensive overview of the core physical and chemical properties of Cephaloridine, detailed experimental protocols for their determination, and a summary of its mechanism of action and toxicity pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cephaloridine are summarized in the tables below. These properties are crucial for its formulation, delivery, and understanding its behavior in biological systems.

General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |

| Synonyms | Cefaloridine, Ceporin | [4] |

| Chemical Formula | C₁₉H₁₇N₃O₄S₂ | [3] |

| Molecular Weight | 415.48 g/mol | [3] |

| CAS Number | 50-59-9 | [2] |

| Appearance | White to off-white, crystalline powder | [3] |

Physicochemical Properties

| Property | Value | Experimental Conditions | Reference |

| Melting Point | 184 °C (decomposes) | Not specified | [2] |

| Solubility | Soluble in water (>20 g/L) | 21 °C | [2][3] |

| Practically insoluble in most organic solvents | Not specified | [3] | |

| pKa | 3.2 | 25 °C | [2] |

| logP | -1.70 | pH = 2 | [3] |

| Specific Optical Rotation | +47.7° | c = 1.25 in water | [2] |

| UV max | 239 nm, 252 nm | Not specified | [3] |

Stability Profile

| Condition | Observation | Reference |

| Aqueous Solution | Aqueous solutions (20% w/v) are stable for 4 weeks at 4°C in the dark. | [3] |

| Sunlight Exposure | Causes discoloration. | [3] |

| pH and Temperature | Degradation is significant below pH 7 and at higher temperatures. | [5] |

| β-Lactamases | Highly susceptible to hydrolysis by a wide range of β-lactamases. | [6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of Cephaloridine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of Cephaloridine in a specified aqueous buffer at a constant temperature.

Materials:

-

Cephaloridine powder

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of Cephaloridine powder to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Cephaloridine in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the change in absorbance at a specific wavelength as a function of pH.[5][9]

Objective: To determine the pKa of Cephaloridine by UV-Vis spectrophotometry.

Materials:

-

Cephaloridine stock solution

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions of Cephaloridine at a constant concentration in the different pH buffers.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.

-

Set the spectrophotometer to this chosen wavelength.

-

Measure the absorbance of each of the buffered Cephaloridine solutions at a constant temperature (e.g., 25 °C).

-

Measure the exact pH of each solution using a calibrated pH meter.

-

Plot the absorbance values against the corresponding pH values. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined graphically or by using appropriate software for data analysis. The pKa can also be calculated using the Henderson-Hasselbalch equation.[9]

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for determining the stability of a drug substance under various environmental conditions.[4][10]

Objective: To assess the stability of Cephaloridine under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) using a validated stability-indicating RP-HPLC method.

Materials:

-

Cephaloridine

-

HPLC system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of a buffer like 0.1 M ammonium acetate, pH 5.6, and an organic modifier like acetonitrile or methanol)[4]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

Procedure:

1. Method Validation:

-

Develop and validate an RP-HPLC method for Cephaloridine. The validation should include specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[10]

2. Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve Cephaloridine in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a set time.[11]

-

Base Hydrolysis: Dissolve Cephaloridine in a solution of 0.1 M NaOH and keep at room temperature or heat for a specific duration.[11]

-

Oxidative Degradation: Treat a solution of Cephaloridine with 3% H₂O₂ at room temperature.[11]

-

Thermal Degradation: Expose solid Cephaloridine powder to dry heat in an oven (e.g., 105 °C).[12]

-

Photostability: Expose a solution of Cephaloridine and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2]

3. Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

The chromatograms should show adequate separation between the intact Cephaloridine peak and any degradation product peaks.

4. Data Analysis:

-

Calculate the percentage of degradation of Cephaloridine under each stress condition.

-

The peak purity of the Cephaloridine peak should be assessed using a PDA detector to ensure it is free from co-eluting impurities.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This interference with the cross-linking of peptidoglycan chains weakens the cell wall, leading to cell lysis and bacterial death.[4]

Caption: Mechanism of action of Cephaloridine.

Cephaloridine-Induced Nephrotoxicity Pathway

The nephrotoxicity of Cephaloridine is a significant concern and is primarily associated with its accumulation in the proximal renal tubules.[5] This accumulation is mediated by the organic anion transporter 1 (OAT1).[7] The high intracellular concentration of Cephaloridine leads to oxidative stress, lipid peroxidation, and mitochondrial dysfunction, ultimately causing cell injury and necrosis.[5][7]

Caption: Signaling pathway of Cephaloridine-induced nephrotoxicity.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a critical process to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for Cephaloridine analysis.[4]

Caption: Experimental workflow for HPLC method validation.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of Cephaloridine, along with standardized experimental protocols for their determination. The inclusion of its mechanism of action and nephrotoxicity pathways offers a comprehensive understanding of this first-generation cephalosporin. While its clinical use has diminished, Cephaloridine remains a valuable compound for research, particularly in studies of antibiotic mechanisms, β-lactamase activity, and drug-induced nephrotoxicity. The methodologies and data presented herein serve as a crucial resource for scientists and professionals in the field of drug development and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. snscourseware.org [snscourseware.org]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic spectrophotometric determination of certain cephalosporins in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ijper.org [ijper.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir | Semantic Scholar [semanticscholar.org]

The Dawn of a New Antibiotic Era: A Technical Chronicle of Floridin (Cephaloridine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data of Floridin, more commonly known as Cephaloridine. As a first-generation semisynthetic cephalosporin, Cephaloridine marked a significant advancement in the therapeutic arsenal against bacterial infections, particularly those resistant to penicillin. This document delves into its synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic profile, and the critical issue of nephrotoxicity that ultimately limited its clinical use in humans. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to offer a thorough understanding of this historically important antibiotic for researchers and drug development professionals.

Introduction: The Rise of the Cephalosporins

The story of Cephaloridine begins with the discovery of the cephalosporin class of antibiotics. In 1948, Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Sardinia.[1] This fungus was found to produce substances with antibacterial activity. Subsequent investigations by Sir Edward Abraham and Guy Newton in Oxford led to the isolation of Cephalosporin C, the nucleus from which semisynthetic cephalosporins would be derived.[1] The key breakthrough was the isolation of 7-aminocephalosporanic acid (7-ACA), which, analogous to 6-aminopenicillanic acid for penicillins, allowed for the addition of various side chains to create a multitude of new antibiotic derivatives.[1]

In 1962, Cephaloridine was introduced, synthesized by Glaxo Research Laboratories.[2] It quickly gained popularity due to its broader spectrum of activity compared to many penicillins, its tolerance upon intramuscular injection, and its ability to achieve higher and more sustained blood levels than its contemporary, cephalothin.[3] However, its clinical utility was later overshadowed by the development of second-generation cephalosporins with improved safety profiles in the 1970s and its notable nephrotoxicity.[2][3] Today, Cephaloridine is primarily used in veterinary medicine.[3][4]

Chemical Synthesis

Cephaloridine is a semisynthetic derivative of Cephalosporin C. Its synthesis involves the displacement of the acetoxy group in cephalothin with pyridine.[3][5] This chemical modification results in the formation of a zwitterion, a molecule with both a positive and a negative electrical charge, which is a unique characteristic among cephalosporins.[3]

Synthetic Workflow

The synthesis of Cephaloridine from Cephalothin is a multi-step process that can be summarized as follows:

Caption: Synthesis workflow of Cephaloridine from Cephalothin.

Experimental Protocol: Synthesis of Cephaloridine from Cephalothin

A representative laboratory-scale synthesis protocol is detailed below, adapted from historical literature.[3][5]

Materials:

-

Cephalothin

-

Potassium thiocyanate or potassium iodide

-

Pyridine

-

Phosphoric acid

-

Mineral acid (e.g., hydrochloric acid) for pH adjustment

-

Anion-exchange resin (optional)

-

Water

-

Methyl isobutyl ketone (MIBK) for washing (optional)

Procedure:

-

Reaction Setup: An aqueous mixture of cephalothin, a salt such as potassium thiocyanate, pyridine, and phosphoric acid is prepared. The addition of salts like potassium thiocyanate or iodide can increase the solubility of Cephaloridine in water, thereby affecting the yield.[5]

-

Heating: The mixture is heated, typically at around 60°C, for several hours with stirring to facilitate the displacement of the acetoxy group by pyridine.[5]

-

Cooling and Dilution: After the reaction is complete, the mixture is cooled and then diluted with water.[3]

-

Precipitation: The pH of the solution is adjusted with a mineral acid to induce the precipitation of the Cephaloridine thiocyanate salt.[3]

-

Purification and Conversion: The precipitated salt is collected and can be purified. The purified salt is then converted to Cephaloridine. This can be achieved by adjusting the pH or by using an anion-exchange resin.[3][5]

-

Isolation: The final Cephaloridine product is collected, washed (e.g., with MIBK), and dried.[5]

Mechanism of Action

Like other β-lactam antibiotics, Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][6]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The mechanism of action involves the following key steps:

Caption: Mechanism of action of Cephaloridine.

Cephaloridine binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[6][7] These PBPs are crucial for the terminal stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Cephaloridine disrupts the integrity and strength of the cell wall, leading to cell lysis and ultimately, bacterial death.[6][7]

In Vitro Antibacterial Activity

Cephaloridine demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] Its activity is generally comparable to that of cephalothin.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of Cephaloridine against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.0125 - 1.0 |

| Staphylococcus aureus (MSSA) | Varies | 0.25 (MIC₅₀), 0.5 (MIC₉₀) |

| Escherichia coli | Various | 4.0 - >64 |

| Klebsiella pneumoniae | Various | 15.6 - 250 |

| Proteus mirabilis | Varies | 4.0 (MIC₅₀), 8.0 (MIC₉₀) |

| Streptococcus pneumoniae | Varies | ≤0.06 (MIC₅₀), 0.12 (MIC₉₀) |

Note: MIC values can vary depending on the testing methodology and the specific isolates tested. Data compiled from multiple sources.[8][9]

Experimental Protocol: In Vitro Susceptibility Testing

Standardized methods such as broth microdilution or agar dilution are used to determine the MIC of Cephaloridine.[9]

Broth Microdilution Method:

-

Preparation of Cephaloridine Dilutions: A stock solution of Cephaloridine is prepared in a suitable solvent (e.g., sterile distilled water).[9] Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[9]

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.[9]

Pharmacokinetics

Cephaloridine is poorly absorbed after oral administration and must be administered parenterally, typically via intramuscular or intravenous injection.[3][4]

Quantitative Data: Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters of Cephaloridine in humans and animal models.

| Species (Route) | Dose | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) |

| Human (IM) | 0.5 g | 15 | ~0.5 | 1.0 - 1.5 |

| Human (IM) | 1 g | 30 | ~0.5 | 1.0 - 1.5 |

| Human (IV) | 1 g | ~70-90 (at end of infusion) | - | 1.56 |

| Mouse (SC) | 20 mg/kg | 83 (at 30 min) | 0.5 | Not specified |

| Rat (IV) | 20 mg/kg | - | - | 0.54 |

| Dog (IM) | 15 mg/kg | - | - | - |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax. Data compiled from multiple sources.[6][10][11][12]

Distribution: Cephaloridine is widely distributed in body tissues and fluids, including the liver, lungs, and spleen.[3] It crosses the placenta when administered to pregnant women.[3] However, its penetration into the cerebrospinal fluid is poor.[3] Protein binding of Cephaloridine is relatively low, around 10-20%.[6]

Metabolism and Excretion: Cephaloridine is not metabolized and is excreted unchanged in the urine, primarily through glomerular filtration.[3][6]

Experimental Protocol: Determination of Plasma Concentration by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Cephaloridine in biological samples.[3]

Sample Preparation (Solid-Phase Extraction):

-

Conditioning: A C18 solid-phase extraction (SPE) cartridge is conditioned with methanol followed by deionized water.[3]

-

Loading: The biological sample (e.g., plasma, urine) is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.[3]

-

Elution: Cephaloridine is eluted with a strong solvent like methanol or acetonitrile.[3] The eluate is then evaporated and reconstituted in the mobile phase for HPLC analysis.[3]

HPLC Analysis:

-

Column: Reversed-phase C18 column.[3]

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic modifier (e.g., acetonitrile).[3]

-

Detection: UV detection at a specific wavelength.

In Vivo Efficacy

Animal models are essential for evaluating the in vivo efficacy of parenterally administered antibiotics like Cephaloridine. The neutropenic mouse thigh infection model is a commonly used standard.[8]

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the workflow for this model:

Caption: Workflow of a neutropenic mouse thigh infection model.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

Materials:

-

6-week-old female ICR (CD-1) or a similar strain of mice.[8]

-

Cyclophosphamide for inducing neutropenia.[8]

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Cephaloridine for injection.

-

Sterile saline.

-

Tissue homogenizer.

Procedure:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8]

-

Inoculum Preparation: The bacterial strain is grown to the logarithmic phase and diluted to the desired concentration.[8]

-

Infection: Mice are anesthetized, and a defined volume of the bacterial inoculum is injected into the thigh muscle.[8]

-

Treatment: At a specified time post-infection, treatment with Cephaloridine (or a placebo for the control group) is initiated via a parenteral route (e.g., subcutaneous).[8]

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized in sterile saline, and subjected to quantitative bacterial culture to determine the number of CFU per gram of tissue.[8]

Nephrotoxicity: The Achilles' Heel

A significant limitation of Cephaloridine is its potential to cause kidney damage (nephrotoxicity), specifically acute proximal tubular necrosis.[3][13]

Signaling Pathway: Cephaloridine-Induced Nephrotoxicity

The mechanism of Cephaloridine-induced nephrotoxicity is complex and involves several interconnected events:

Caption: Proposed pathway of Cephaloridine-induced nephrotoxicity.

Cephaloridine is actively transported into the proximal tubular cells of the kidney by the organic anion transporter 1 (OAT1).[3][13] This leads to a high intracellular concentration of the drug. This accumulation is believed to trigger a cascade of events, including the depletion of reduced glutathione (GSH), a key cellular antioxidant.[4][13] The resulting oxidative stress leads to lipid peroxidation, damage to cell membranes, and mitochondrial dysfunction, ultimately causing cell death and tubular necrosis.[4][13]

Clinical Experience

Early clinical trials demonstrated the efficacy of Cephaloridine in treating a variety of infections. A 1966 study involving 30 patients showed that Cephaloridine was effective in eradicating infections caused by Staphylococcus pyogenes and urinary tract infections caused by sensitive strains of Escherichia coli or Aerobacter aerogenes.[14] The drug was found to be particularly useful in patients with renal disease due to an apparent lack of dose-related toxic effects in that specific study cohort, though later evidence would establish its nephrotoxic potential.[14]

Conclusion

Cephaloridine holds a significant place in the history of antimicrobial chemotherapy. As one of the first semisynthetic cephalosporins, it offered a valuable alternative for treating bacterial infections, particularly in the face of growing penicillin resistance. Its discovery and development paved the way for the vast array of cephalosporins available today. While its clinical use in humans has been largely supplanted by newer agents with more favorable safety profiles, the study of Cephaloridine, particularly its mechanism of nephrotoxicity, continues to provide valuable insights for drug development and toxicology. This technical guide serves as a comprehensive resource for understanding the foundational science behind this important, albeit historically complex, antibiotic.

References

- 1. Pharmacokinetics of cephalosporins in patients with normal or reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascitic fluid cephalosporin concentrations: influence of protein binding and serum pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Transcriptomic analysis of nephrotoxicity induced by cephaloridine, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement and pharmacokinetic analysis of unbound cephaloridine in rat blood by on-line microdialysis and microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Laboratory Evaluation of Cephaloglycin and Cephaloridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical mechanisms of cephaloridine nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Cefaloridine (Floridin): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways of Cefaloridine (Floridin), a first-generation semisynthetic cephalosporin antibiotic. The following sections provide a thorough overview of the chemical reactions, experimental protocols, and quantitative data associated with the production of this important pharmaceutical compound.

Introduction to Cefaloridine Synthesis

Cefaloridine is a zwitterionic beta-lactam antibiotic characterized by a 7-aminocephalosporanic acid (7-ACA) nucleus with a 2-thienylacetamido side chain at the 7-position and a pyridinium-1-ylmethyl group at the 3-position.[1] Its synthesis is primarily achieved through semi-synthetic methods starting from key intermediates derived from the fermentation of Cephalosporium acremonium. Two principal pathways have been established for the synthesis of Cefaloridine:

-

Pathway 1: Acylation of 7-aminocephalosporanic acid (7-ACA) to form Cephalothin, followed by the conversion of Cephalothin to Cefaloridine.

-

Pathway 2: Direct conversion of Cephalothin to Cefaloridine.

This guide will focus on the more comprehensively documented pathway involving the conversion of Cephalothin to Cefaloridine.

Synthesis Pathway: From Cephalothin to Cefaloridine

The conversion of Cephalothin to Cefaloridine is a pivotal step that involves the displacement of the acetoxy group at the 3-position of the cephem nucleus with pyridine. This reaction is typically facilitated by the use of a thiocyanate salt in an acidic environment.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: Conversion of Cephalothin to Cefaloridine.

Experimental Protocol

The following protocol is a synthesis of information gathered from established chemical literature.[1]

Step 1: Reaction Setup

-

An aqueous mixture of Cephalothin, a thiocyanate salt (e.g., sodium or potassium thiocyanate), pyridine, and phosphoric acid is prepared in a suitable reaction vessel.

-

The mixture is heated for several hours to facilitate the deacetylation and subsequent nucleophilic substitution by pyridine.

Step 2: Precipitation of Cefaloridine Thiocyanate Salt

-

After the reaction is complete, the mixture is cooled.

-

The solution is then diluted with water.

-

The pH of the mixture is adjusted with a mineral acid (e.g., hydrochloric acid) to induce the precipitation of the Cefaloridine thiocyanate salt.

Step 3: Purification of Cefaloridine Thiocyanate Salt

-

The precipitated Cefaloridine thiocyanate salt is collected by filtration.

-

The salt is then purified, potentially through recrystallization, to remove unreacted starting materials and byproducts.

Step 4: Conversion to Cefaloridine (Zwitterion)

-

The purified Cefaloridine thiocyanate salt is dissolved in an appropriate solvent.

-

The final zwitterionic form of Cefaloridine is obtained by either:

-

Adjusting the pH of the solution.

-

Treating the solution with an ion-exchange resin.[1]

-

Workflow for Cefaloridine Synthesis:

Caption: Experimental workflow for Cefaloridine synthesis.

Precursor Synthesis: 7-ACA to Cephalothin

The starting material, Cephalothin, is itself synthesized from 7-aminocephalosporanic acid (7-ACA). This initial step involves the acylation of the amino group at the 7-position of the 7-ACA core.

Reaction Scheme

Caption: Synthesis of Cephalothin from 7-ACA.

Experimental Protocol

A general procedure for the synthesis of Cephalothin from 7-ACA is as follows:[1]

-

7-Aminocephalosporanic acid (7-ACA) is reacted with thiophene acetyl chloride in a suitable solvent, such as acetone.

-

The reaction mixture is stirred under controlled temperature conditions to facilitate the acylation reaction.

-

Upon completion, the Cephalothin product is isolated and purified.

Quantitative Data

While specific yields can vary depending on the exact reaction conditions and scale, the following table summarizes general quantitative information.

| Synthesis Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Acylation | 7-ACA | Cephalothin | Data not available | Data not available |

| Conversion | Cephalothin | Cefaloridine | Data not available | >95 (Pharmaceutical Grade) |

Note: Detailed quantitative data from industrial manufacturing processes are often proprietary and not publicly available. The provided purity is based on typical pharmaceutical standards.

Purification by Ion-Exchange Chromatography

The use of ion-exchange chromatography is a crucial step in obtaining high-purity Cefaloridine, particularly in removing inorganic salts and other charged impurities.[1] As Cefaloridine is a zwitterion, its charge is pH-dependent, a property that is exploited in this purification technique.

General Protocol:

-

Resin Selection: A suitable ion-exchange resin is selected.

-

Column Preparation: The resin is packed into a chromatography column and equilibrated with a buffer at a specific pH.

-

Sample Loading: The crude Cefaloridine solution is loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: The bound Cefaloridine is eluted from the column by changing the pH or ionic strength of the buffer.

-

Fraction Collection and Analysis: The eluted fractions are collected and analyzed for Cefaloridine content and purity.

Logical Relationship in Ion-Exchange Purification:

Caption: Ion-exchange chromatography workflow.

Conclusion

The synthesis of Cefaloridine is a well-established process in pharmaceutical chemistry, primarily involving the chemical modification of the cephalosporin nucleus. The conversion of Cephalothin to Cefaloridine through a pyridine-mediated displacement reaction is a key step, followed by purification methods such as precipitation and ion-exchange chromatography to yield the final active pharmaceutical ingredient. This guide provides a foundational understanding of the synthesis pathway for professionals in the field of drug development and research.

References

Spectroscopic Profile of Floridin (Cephaloridine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the first-generation cephalosporin antibiotic, Floridin (Cephaloridine). The information is compiled from various analytical studies to support research, development, and quality control activities. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

Data Presentation

Table 1: Mass Spectrometry Data for Cephaloridine

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₁₇N₃O₄S₂ | [1] |

| Molecular Weight | 415.48 g/mol | [1] |

| Exact Mass | 415.06604838 Da | [2] |

| Ionization Mode | Electrospray Ionization (ESI+) | [3] |

| Precursor Ion (m/z) | 416.073 [M+H]⁺ | [3] |

Experimental Protocols

A general protocol for the analysis of cephalosporins using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. This can be adapted for Cephaloridine analysis.

Sample Preparation:

A stock solution of Cephaloridine is prepared by dissolving the compound in a suitable solvent, such as a mixture of acetonitrile and water. The stock solution is then further diluted to an appropriate concentration for analysis.

Instrumentation and Conditions:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+) is commonly used for cephalosporins.

-

Capillary Voltage: Typically around 3 kV.

-

Cone Voltage: Ranging from 20-40 V.

-

Source Temperature: Approximately 100°C.

-

Desolvation Temperature: Ranging from 200-350°C.

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, a collision energy of around 20 eV can be applied.[3]

The following diagram illustrates a general workflow for ESI-MS analysis:

Fragmentation Pattern

The fragmentation of cephalosporins in the mass spectrometer provides valuable structural information. Common fragmentation pathways involve the cleavage of the β-lactam ring and the loss of side chains. For Cephaloridine ([M+H]⁺ at m/z 416), characteristic fragment ions would be expected from the loss of the pyridinium group and cleavage of the amide bond connecting the thienylacetyl side chain. A plausible fragmentation pathway is depicted below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Data Presentation

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Cephaloridine (in D₂O)

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | ~5.3 |

| H-7 | ~5.8 |

| Thienyl protons | 7.0 - 7.5 |

| Pyridinium protons | 8.0 - 9.0 |

| Methylene protons (Thienylacetyl) | ~3.8 |

| Methylene protons (Cephem ring) | 3.5 - 4.0 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in Cephaloridine

| Carbon | Predicted Chemical Shift (ppm) |

| β-lactam C=O | 170 - 175 |

| Amide C=O | 170 - 175 |

| Carboxylate C=O | 160 - 165 |

| C-6 | ~58 |

| C-7 | ~60 |

| Thienyl carbons | 125 - 140 |

| Pyridinium carbons | 130 - 150 |

Experimental Protocols

The following outlines a general procedure for obtaining NMR spectra of cephalosporins.

Sample Preparation:

Approximately 5-10 mg of the Cephaloridine sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: Standard 1D ¹H and ¹³C{¹H} NMR experiments are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary.

-

Temperature: Spectra are typically recorded at room temperature.

The logical workflow for NMR analysis is presented below:

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Data Presentation

The IR spectrum of Cephaloridine is expected to show characteristic absorption bands for the functional groups present in its structure.

Table 4: Characteristic IR Absorption Bands for Cephaloridine

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| β-lactam C=O | Stretch | ~1760 |

| Amide C=O | Stretch | ~1660 |

| Carboxylate C=O | Stretch | ~1600 |

| N-H (Amide) | Stretch | ~3300 |

| C-H (Aromatic/Thienyl) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

Experimental Protocols

A common method for obtaining the IR spectrum of a solid sample like Cephaloridine is the KBr pellet method.

Sample Preparation (KBr Pellet Method):

-

A small amount of the Cephaloridine sample (typically 1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

The following diagram illustrates the KBr pellet preparation workflow:

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are based on publicly available information and general knowledge of analytical techniques for similar compounds. For definitive characterization, it is recommended to acquire and interpret the spectra of a certified reference standard of Cephaloridine under fully documented experimental conditions.

References

The Solubility Profile of Cephaloridine (Floridin): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Cephaloridine, a first-generation cephalosporin antibiotic. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties. The guide summarizes available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and presents key mechanistic and synthetic pathways through detailed diagrams.

Executive Summary

Cephaloridine, also known under trade names such as Floridin, is a semisynthetic β-lactam antibiotic.[1] Understanding its solubility in various solvents is critical for its formulation, delivery, and analytical characterization. This guide consolidates solubility data from various sources, providing a clear and concise reference. It also outlines a robust experimental protocol for solubility measurement and visualizes complex biological and chemical processes related to Cephaloridine to aid in research and development.

Solubility of Cephaloridine

The solubility of Cephaloridine is highly dependent on the solvent system. It is freely soluble in aqueous solutions but demonstrates limited solubility in most organic solvents. The available quantitative and qualitative data are summarized in Table 1.

Data Presentation: Solubility in Various Solvents

| Solvent | Form | Solubility | Temperature (°C) | Citation |

| Water | Anhydrous | >20 g/L | 21 | [2] |

| Water | Hydrate | 125 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Monohydrate | Slightly Soluble | Not Specified | [3] |

| Methanol | Monohydrate | Very Slightly Soluble | Not Specified | [3] |

| Ethanol | Anhydrous | Practically Insoluble | Not Specified | [4] |

| Diethyl Ether | Anhydrous | Practically Insoluble | Not Specified | [4] |

| Most Organic Solvents | Anhydrous | Practically Insoluble | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol describes the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6]

Materials

-

Cephaloridine (pure, solid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Cephaloridine to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of Cephaloridine.

-

Prepare a calibration curve using standard solutions of Cephaloridine of known concentrations.

-

-

Calculation:

-

Calculate the concentration of Cephaloridine in the original filtered sample by applying the dilution factor.

-

The resulting concentration represents the equilibrium solubility of Cephaloridine in the tested solvent at the specified temperature.

-

Visualizations: Signaling Pathways and Synthetic Workflow

The following diagrams illustrate key processes involving Cephaloridine, providing a visual representation of its mechanism of action, a pathway of its associated nephrotoxicity, and its chemical synthesis.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of Cephaloridine's antibacterial action.

Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9][10] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7][8][9][10] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8][9][10]

Pathophysiology: Cephaloridine-Induced Nephrotoxicity

References

- 1. Cephaloridine - Wikipedia [en.wikipedia.org]

- 2. Cephaloridine CAS#: 50-59-9 [m.chemicalbook.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cephaloridine | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

Initial In Vitro Studies of Floridin (Cephaloridine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Floridin (Cephaloridine) is a first-generation, semi-synthetic cephalosporin antibiotic with a mechanism of action rooted in the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). While its clinical application has been largely superseded by newer generation cephalosporins due to concerns of nephrotoxicity, the initial in vitro studies of Cephaloridine laid a foundational understanding of this class of antibiotics. This document provides a comprehensive overview of these seminal in vitro investigations, detailing its antibacterial spectrum, the methodologies employed in its evaluation, and the elucidation of the mechanisms underlying its nephrotoxic effects. Quantitative data from these studies are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephaloridine, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. The core of this mechanism involves the irreversible acylation of the serine residue at the active site of penicillin-binding proteins (PBPs), enzymes crucial for the transpeptidation step in peptidoglycan synthesis. This inactivation of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

In Vitro Antimicrobial Activity

Initial in vitro studies demonstrated Cephaloridine's broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cephaloridine against key bacterial species. It is important to note that as an older antibiotic, comprehensive MIC50 and MIC90 data from contemporary studies are limited. The presented data is collated from historical literature.

Table 1: In Vitro Activity of Cephaloridine against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.0125 - 1.0 |

| Staphylococcus aureus | (Methicillin-Susceptible) | 0.12 - 0.5 |

| Staphylococcus aureus | (Penicillinase-producing) | 0.25 - 2.0 |

| Streptococcus pneumoniae | Various | ≤0.06 - 0.5 |

| Streptococcus pyogenes | Various | ≤0.06 - 0.25 |

Table 2: In Vitro Activity of Cephaloridine against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | Various | 4.0 - >64 |

| Klebsiella pneumoniae | Various | 15.6 - 250 |

| Proteus mirabilis | Various | 2.0 - 16 |

| Haemophilus influenzae | (Ampicillin-Susceptible) | 1.0 - 4.0 |

| Haemophilus influenzae | (Ampicillin-Resistant) | 8.0 - >32 |

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of Cephaloridine was primarily determined using broth microdilution and agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).

This method involves a serial dilution of the antibiotic in a liquid growth medium, which is then inoculated with a standardized bacterial suspension.

Protocol:

-

Preparation of Cephaloridine Stock Solution: A stock solution of Cephaloridine is prepared in a suitable solvent (e.g., sterile distilled water) to a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the Cephaloridine stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Each well containing the diluted Cephaloridine is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Cephaloridine that completely inhibits visible bacterial growth.

In this method, the antibiotic is incorporated into the agar medium at various concentrations, and then the agar surface is inoculated with the test bacteria.

Protocol:

-

Preparation of Antibiotic-Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of Cephaloridine.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and a growth control plate (no antibiotic).

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Cephaloridine that inhibits the visible growth of the bacteria on the agar surface.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of Cephaloridine to specific PBPs.

Protocol:

-

Bacterial Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

-

Competitive Binding: The isolated membranes are incubated with increasing concentrations of Cephaloridine.

-

Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin-FL, is added to the mixture. Bocillin-FL will bind to any PBPs not already bound by Cephaloridine.

-

SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The fluorescently labeled PBPs are visualized using a fluorescence scanner, and the intensity of the bands is quantified. The concentration of Cephaloridine that inhibits 50% of the binding of the fluorescent probe (IC50) is then determined.

In Vitro Nephrotoxicity

A significant aspect of the in vitro characterization of Cephaloridine was the investigation of its nephrotoxic effects, which were found to be dose-dependent. These studies primarily utilized isolated renal cortical slices or cultured proximal tubule cells.

Mechanism of Nephrotoxicity

The nephrotoxicity of Cephaloridine is a multi-step process initiated by its active transport into the proximal tubule cells of the kidney via organic anion transporters (OATs).[1] This leads to an accumulation of the drug within these cells, triggering oxidative stress, depletion of glutathione (GSH), and lipid peroxidation, ultimately causing cell death.[1][2]

Experimental Protocols for Nephrotoxicity Assessment

This assay measures the levels of intracellular GSH in renal cells following exposure to Cephaloridine.

Protocol:

-

Cell/Tissue Preparation: Isolated renal cortical slices or cultured proximal tubule cells are prepared.

-

Exposure: The cells or slices are incubated with varying concentrations of Cephaloridine (e.g., 0-5 mM) for different time intervals (e.g., 30-120 minutes).[3]

-

Lysis: The cells or tissues are lysed to release intracellular contents.

-

GSH Measurement: Total glutathione levels are measured using a colorimetric or fluorometric assay, often involving a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically.

This assay quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of this process.

Protocol:

-

Sample Preparation: Renal cortical slices or cultured cells are exposed to Cephaloridine as described above.

-

Homogenization: The samples are homogenized in a suitable buffer.

-

Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. MDA in the sample reacts with TBA to form a colored adduct.

-

Quantification: The colored adduct is measured spectrophotometrically or fluorometrically, and the concentration of thiobarbituric acid reactive substances (TBARS) is determined by comparison to a standard curve.

Conclusion

The initial in vitro studies of this compound (Cephaloridine) were instrumental in defining its characteristics as a first-generation cephalosporin. These investigations established its mechanism of action through the inhibition of bacterial cell wall synthesis and provided a foundational understanding of its antimicrobial spectrum. Concurrently, these early studies were crucial in identifying and beginning to unravel the mechanisms of its significant nephrotoxicity, highlighting the importance of cellular transport and oxidative stress in drug-induced kidney injury. The experimental protocols developed and refined during the initial evaluation of Cephaloridine have become standard methodologies in the field of antimicrobial research and toxicology. While Cephaloridine itself is now of limited clinical use, the knowledge gleaned from its early in vitro evaluation continues to inform the development and assessment of new and safer antimicrobial agents.

References

- 1. Biochemical mechanisms of cephaloridine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of cephaloridine and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephaloridine in vitro toxicity and accumulation in renal slices from normoglycemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Floridin (Cephaloridine) Solution Preparation

Introduction

Cephaloridine (also known by trade names such as Floridin) is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] The primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[4] Although its clinical use in humans has diminished due to the development of newer cephalosporins with improved safety profiles, particularly regarding nephrotoxicity, Cephaloridine remains a valuable tool in research settings.[2][5] It is frequently used in animal models of infection, studies of bacterial resistance, and as a model compound for investigating drug-induced nephrotoxicity.[5][6][7]

These application notes provide a standardized protocol for the preparation of Cephaloridine solutions for research purposes, along with relevant physicochemical data, experimental methodologies, and diagrams illustrating its mechanism of action and experimental workflows.

Physicochemical and Stability Data

Proper preparation and storage of Cephaloridine solutions are critical for ensuring experimental reproducibility. The following table summarizes key quantitative data for Cephaloridine.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₃O₄S₂ | [8] |

| Molecular Weight | 415.49 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water; Practically insoluble in most organic solvents | [4][8] |

| pKa | 3.2 | [8] |

| Aqueous Solution pH | 4.5 - 5.0 | [4][8] |

| Stability in Solution | Aqueous solutions (20% w/v) are stable for up to 4 weeks when stored at 4°C in the dark. | [4][8] |

| Storage Conditions | Store solid form at 2-8°C. Protect solutions from light as exposure can cause discoloration. | [2][4] |

Standard Protocol for Cephaloridine Stock Solution Preparation

This protocol describes the preparation of a general-purpose 10 mM Cephaloridine stock solution. This stock can be further diluted to working concentrations for various applications.

Materials:

-

Cephaloridine powder (MW: 415.49 g/mol )

-

High-purity, sterile water or a suitable sterile buffer (e.g., Phosphate-Buffered Saline [PBS], 0.9% Saline)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Sterile filter (0.22 µm pore size) and syringe

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 0.41549

-

Example for 10 mL of a 10 mM stock solution:

-

Mass = 10 mL x 0.41549 = 4.15 mg

-

-

-

Weighing: Carefully weigh the calculated amount of Cephaloridine powder using an analytical balance.

-

Dissolution: Add the weighed powder to a sterile conical tube. Using a sterile pipette, add approximately 80% of the final desired volume of the chosen solvent (e.g., 8 mL for a final volume of 10 mL).

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. Cephaloridine is highly soluble in water.[9]

-

Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume (e.g., bring the volume to 10 mL). Mix gently.

-

Sterilization: To ensure sterility for cell-based assays or animal administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at 4°C for short-term use (up to 4 weeks) or at -20°C for long-term storage. Always protect the solution from light.[4][8]

Experimental Protocols and Applications

1. Protocol for In Vivo Efficacy Studies (Neutropenic Mouse Thigh Model)

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]

Methodology:

-

Animal Model: Use specific pathogen-free mice (e.g., 6-week-old female ICR mice).[6]

-

Induce Neutropenia: Administer cyclophosphamide to render the mice neutropenic, typically over several days.[6]

-

Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) overnight in a suitable broth like Tryptic Soy Broth (TSB). Dilute the culture and incubate to reach the logarithmic growth phase. Wash and resuspend the bacterial cells in sterile PBS to the desired concentration (e.g., 10⁷ CFU/mL).[6]

-

Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.[6]

-

Drug Preparation: Prepare the Cephaloridine solution according to the standard protocol, typically using sterile 0.9% saline as the solvent.[10] The final concentration depends on the target dosage (e.g., mg/kg).

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer the prepared Cephaloridine solution via an appropriate parenteral route (e.g., subcutaneous or intravenous). Include a control group receiving the vehicle (saline) only.[6]

-

Efficacy Assessment: At 24 hours post-treatment, euthanize the mice. Aseptically excise the infected thigh muscle and homogenize it in a known volume of sterile PBS. Perform serial dilutions of the homogenate, plate on agar plates, and incubate overnight at 37°C. Enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.[6]

2. Protocol for In Vitro β-Lactamase Inhibition Assay

This assay measures the ability of an inhibitor to prevent β-lactamase from hydrolyzing a β-lactam substrate like Cephaloridine.

Methodology:

-

Bacterial Cell Preparation: Grow bacterial cells expressing the β-lactamase to mid-log phase. Harvest the cells and resuspend them in a suitable buffer (e.g., 0.067 M NaH₂PO₄/Na₂HPO₄, pH 7.3, supplemented with 0.01 M MgCl₂).[9]

-